

An In-depth Technical Guide to 3-Fluorophenylacetyl Chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluorophenylacetyl chloride**

Cat. No.: **B1338012**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluorophenylacetyl chloride**, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted therapeutic agents.

Core Chemical Information

CAS Number: 458-04-8

Molecular Formula: C₈H₆ClFO

Molecular Weight: 172.58 g/mol

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Fluorophenylacetyl chloride** is presented in the table below for easy reference and comparison.

Property	Value
Molecular Weight	172.58 g/mol
Boiling Point	217.2 °C at 760 mmHg
Density	1.278 g/cm ³
Flash Point	85.1 °C

Synthesis of 3-Fluorophenylacetyl Chloride: An Experimental Protocol

The synthesis of **3-Fluorophenylacetyl chloride** is most commonly achieved through the reaction of 3-Fluorophenylacetic acid with a chlorinating agent, such as thionyl chloride (SOCl_2). This standard procedure converts the carboxylic acid into the more reactive acid chloride.

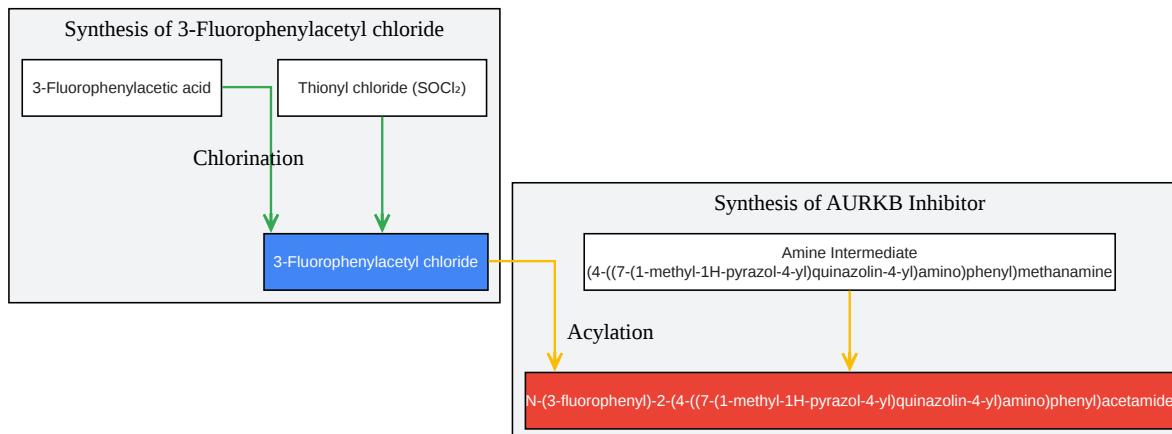
Experimental Methodology

Materials:

- 3-Fluorophenylacetic acid
- Thionyl chloride (SOCl_2)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Magnetic stirrer and stir bar
- Round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with calcium chloride)
- Heating mantle
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluorophenylacetic acid in an excess of thionyl chloride. Alternatively, the acid can be dissolved in an inert solvent like anhydrous dichloromethane, followed by the dropwise addition of at least one equivalent of thionyl chloride. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux (approximately 40-50 °C if using DCM, or higher if thionyl chloride is the solvent) for a period of 1 to 3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
- Work-up: Upon completion, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the acidic off-gases.
- Purification: The resulting crude **3-Fluorophenylacetyl chloride** can be purified by fractional distillation under reduced pressure to yield the pure product.


Application in Drug Development: Synthesis of an Aurora Kinase B Inhibitor

3-Fluorophenylacetyl chloride is a valuable building block in the synthesis of complex organic molecules, including pharmaceutically active compounds. One notable application is in the synthesis of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, a potent and selective Aurora Kinase B (AURKB) inhibitor, which has shown potential in cancer therapy.^[1]

The synthesis involves the acylation of an amine with **3-Fluorophenylacetyl chloride** to form the corresponding amide bond, a critical step in the construction of the final drug candidate.

Logical Workflow for the Synthesis of an AURKB Inhibitor

The following diagram illustrates the key steps in the synthesis of the aforementioned Aurora Kinase B inhibitor, highlighting the role of **3-Fluorophenylacetyl chloride**.

[Click to download full resolution via product page](#)

Synthesis of an AURKB Inhibitor using **3-Fluorophenylacetyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluorophenylacetyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338012#3-fluorophenylacetyl-chloride-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com